molecular formula C14H20ClNO2 B14142315 Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride CAS No. 57661-69-5

Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride

Cat. No.: B14142315
CAS No.: 57661-69-5
M. Wt: 269.77 g/mol
InChI Key: RMYHMRZUDAQNFI-UHFFFAOYSA-N
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Description

Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is known for its unique structure, which includes a pyrido-oxazine ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with various alkyl halides. One common method includes the use of combustion-derived bismuth oxide as a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . By targeting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • Octahydro-3-(4-methoxyphenyl)-pyrido[2,1-c][1,4]oxazin-3-ol hydrochloride
  • Octahydro-3-(3-methoxyphenyl)-pyrido[2,1-c][1,4]oxazin-3-ol hydrochloride

Uniqueness

Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride is unique due to its specific structural features and biological activities. Its ability to inhibit the NF-κB signaling pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

57661-69-5

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3-ol;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)11-15-9-5-4-8-13(15)10-17-14;/h1-3,6-7,13,16H,4-5,8-11H2;1H

InChI Key

RMYHMRZUDAQNFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(OCC2C1)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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